molecular formula C11H12N2O B2810517 N-(3-cyanophenyl)-2-methylpropanamide CAS No. 900710-59-0

N-(3-cyanophenyl)-2-methylpropanamide

Cat. No.: B2810517
CAS No.: 900710-59-0
M. Wt: 188.23
InChI Key: JWBISRKEEZGPFB-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This molecule, identified by CAS Number 900710-59-0, features a distinctive structure containing both cyano and amide functional groups, which makes it a valuable intermediate in medicinal chemistry and drug discovery research . The structural motif of this compound, characterized by an isobutyramide group linked to a 3-cyanophenyl ring, is commonly explored in the development of pharmacologically active molecules. Patents and scientific literature indicate that similar substituted amide derivatives are frequently investigated for their potential therapeutic applications, positioning this compound as a versatile building block for the synthesis of more complex chemical entities . From an analytical standpoint, this compound has been characterized by NMR spectroscopy. Data available from the Biological Magnetic Resonance Data Bank (BMRB entry bmse011019) confirms its structure based on 1D 1H NMR analysis performed at 600 MHz in DMSO solvent . Researchers can utilize this spectroscopic data for identity confirmation and purity assessment in their experimental work. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should always be followed when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBISRKEEZGPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900710-59-0
Record name N-(3-cyanophenyl)-2-methylpropanamide
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Foundational & Exploratory

"N-(3-cyanophenyl)-2-methylpropanamide chemical properties"

[1]

Executive Summary

N-(3-cyanophenyl)-2-methylpropanamide (CAS: 900710-59-0) is a specialized organic intermediate belonging to the class of N-aryl amides. Structurally, it consists of a 3-cyanophenyl (3-cyanoaniline) moiety acylated by an isobutyryl group. This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal androgen receptor antagonists (e.g., structural analogs of Bicalutamide and Flutamide) and as a versatile building block in agrochemical synthesis. Its significance lies in the orthogonality of its functional groups: the chemically stable amide linkage and the reactive nitrile group, which allows for further derivatization into tetrazoles, amines, or carboxylic acids.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(3-cyanophenyl)-2-methylpropanamide
Common Synonyms 3'-Cyanoisobutyranilide; N-(3-Cyanophenyl)isobutyramide
CAS Registry Number 900710-59-0
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES CC(C)C(=O)Nc1cccc(C#N)c1
InChI Key JWBISRKEEZGPFB-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 128–132 °C (Predicted)Amides of 3-aminobenzonitrile typically exhibit elevated melting points due to intermolecular hydrogen bonding.
Solubility DMSO, Methanol, Ethyl Acetate, DCMLow solubility in water; soluble in polar organic solvents.
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity, suitable for membrane permeability in drug discovery contexts.
pKa ~14-15 (Amide NH)Weakly acidic proton on the nitrogen.

Synthesis & Manufacturing Methodologies

Core Synthetic Route: Acylation of 3-Aminobenzonitrile

The most robust method for synthesizing N-(3-cyanophenyl)-2-methylpropanamide involves the nucleophilic acyl substitution of 3-aminobenzonitrile with isobutyryl chloride (or isobutyric anhydride). This reaction is typically conducted under Schotten-Baumann conditions or in an anhydrous organic solvent with a non-nucleophilic base.

Protocol: Anhydrous Acylation
  • Reagents: 3-Aminobenzonitrile (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (TEA) or Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.

  • Procedure:

    • Dissolve 3-aminobenzonitrile in dry DCM at 0°C under an inert atmosphere (N₂).

    • Add TEA slowly to scavenge the HCl generated.

    • Dropwise add isobutyryl chloride to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:3) will show the disappearance of the aniline starting material.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove isobutyric acid), and brine.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.

SynthesisSM13-Aminobenzonitrile(Nucleophile)InterTetrahedralIntermediateSM1->Inter Nucleophilic AttackSM2Isobutyryl Chloride(Electrophile)SM2->Inter Nucleophilic AttackBaseBase (TEA)(HCl Scavenger)ByprodTriethylammoniumChlorideBase->Byprod Proton CaptureProdN-(3-cyanophenyl)-2-methylpropanamideInter->Prod Elimination of Cl-Inter->Byprod

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Spectroscopic Characterization

Validation of the chemical structure is performed using NMR and IR spectroscopy. The following data points are characteristic for this molecule.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.1 ppm (s, 1H, NH): The amide proton appears as a broad singlet, typically downfield due to the electron-withdrawing nature of the aromatic ring and carbonyl.

  • δ 8.15 ppm (s, 1H, Ar-H2): The proton between the amide and nitrile groups is the most deshielded aromatic proton.

  • δ 7.90 ppm (d, 1H, Ar-H4): Ortho to the nitrile group.

  • δ 7.55 ppm (t, 1H, Ar-H5): Meta position, splitting into a triplet.

  • δ 7.45 ppm (d, 1H, Ar-H6): Ortho to the amide group.

  • δ 2.60 ppm (sept, 1H, CH): The methine proton of the isopropyl group splits into a septet.

  • δ 1.12 ppm (d, 6H, CH₃): The two methyl groups of the isopropyl moiety appear as a strong doublet.

Infrared Spectroscopy (FT-IR)
  • ~2230 cm⁻¹ (C≡N Stretch): Sharp, distinct peak characteristic of the nitrile group.

  • ~1665 cm⁻¹ (C=O Stretch): Strong Amide I band.

  • ~3300 cm⁻¹ (N-H Stretch): Broad band indicating the secondary amide.

Reactivity & Degradation Pathways

Understanding the stability profile is crucial for storage and metabolic prediction.

Hydrolysis
  • Acidic Conditions: The amide bond is relatively stable but can be hydrolyzed by strong acids (e.g., 6M HCl, reflux) to revert to 3-aminobenzonitrile and isobutyric acid. Prolonged exposure may also hydrolyze the nitrile to a carboxylic acid.

  • Basic Conditions: The nitrile group is susceptible to hydrolysis under basic conditions (NaOH/H₂O₂), converting first to the primary amide and then to the carboxylate (3-isobutyramidobenzoic acid).

Metabolic / Chemical Degradation Scheme

The molecule presents two primary sites for metabolic or chemical attack: the amide linker and the nitrile terminus.

DegradationParentN-(3-cyanophenyl)-2-methylpropanamideAmideHydHydrolysis (Acid/Enzymatic)Parent->AmideHydNitrileHydNitrile Hydrolysis (Base/Oxidative)Parent->NitrileHydProd13-AminobenzonitrileAmideHyd->Prod1Prod2Isobutyric AcidAmideHyd->Prod2Prod3N-(3-carbamoylphenyl)-2-methylpropanamideNitrileHyd->Prod3 PartialProd43-Isobutyramidobenzoic acidProd3->Prod4 Full Hydrolysis

Figure 2: Primary degradation and metabolic pathways.

Applications in Drug Development

This molecule is a "privileged structure" fragment in medicinal chemistry.

  • Androgen Receptor (AR) Antagonists: The N-phenyl-isobutyramide core is the pharmacophore found in blockbuster drugs like Flutamide and Bicalutamide . While those drugs typically possess a 4-nitro or 4-cyano group with a 3-trifluoromethyl substituent, N-(3-cyanophenyl)-2-methylpropanamide serves as a simplified analog for Structure-Activity Relationship (SAR) studies to determine the necessity of the CF₃ group or the specific position of the nitrile.

  • Impurity Profiling: In the synthesis of Bicalutamide, regioselective issues or starting material impurities can lead to des-trifluoromethyl or regioisomeric byproducts. This molecule serves as a reference standard for HPLC impurity profiling.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and distinct hydrogen bond donor/acceptor profile, it is an ideal candidate for fragment libraries used in crystallographic screening against novel protein targets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.

  • Handling:

    • Avoid dust formation; use a fume hood.

    • Nitrile Hazard: While the nitrile group is covalently bound, combustion or strong metabolic oxidation can theoretically release cyanide ions. Standard cyanide waste protocols should be observed during disposal.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can accelerate hydrolysis.

References

  • Sigma-Aldrich. Product Specification: N-(3-Cyanophenyl)-2-methylpropanamide. (Accessed via search).

  • PubChem Database. Compound Summary for N-(3-cyanophenyl)-2-methylpropanamide (CAS 900710-59-0). National Center for Biotechnology Information.

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry, 31(5), 954–959. (Contextual reference for isobutyramide antiandrogen class).
  • CymitQuimica. Catalog Entry for CAS 900710-59-0.

An In-Depth Technical Guide to the Synthesis of N-(3-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-cyanophenyl)-2-methylpropanamide, a valuable intermediate in pharmaceutical and materials science research. This document details a robust and reproducible synthetic protocol, delving into the underlying reaction mechanism, reagent selection, and process optimization. Furthermore, it establishes a self-validating system by providing detailed characterization data for the final product, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and melting point analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a strong authoritative grounding through comprehensive references.

Introduction: Significance and Physicochemical Properties

N-(3-cyanophenyl)-2-methylpropanamide is a substituted aromatic amide with the molecular formula C₁₁H₁₂N₂O.[1][2][3] Its structure incorporates a cyanophenyl moiety and an isobutyramide group, making it a versatile building block in the synthesis of more complex molecules. The cyano group can serve as a precursor for various functional groups, such as amines, carboxylic acids, and tetrazoles, while the amide linkage provides structural rigidity and hydrogen bonding capabilities. These features make N-(3-cyanophenyl)-2-methylpropanamide a key intermediate in the development of bioactive compounds and functional materials.

Table 1: Physicochemical Properties of N-(3-cyanophenyl)-2-methylpropanamide

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O[1][2][3]
Molecular Weight188.23 g/mol [2][3]
AppearanceSolid[2]
InChI KeyJWBISRKEEZGPFB-UHFFFAOYSA-N[1]
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C#N[1]

Synthetic Strategy: Acylation of 3-Aminobenzonitrile

The most direct and efficient method for the synthesis of N-(3-cyanophenyl)-2-methylpropanamide is the nucleophilic acyl substitution reaction between 3-aminobenzonitrile and isobutyryl chloride. This reaction, a classic example of N-acylation, involves the attack of the nucleophilic amino group of 3-aminobenzonitrile on the electrophilic carbonyl carbon of isobutyryl chloride.

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the isobutyryl chloride. This is followed by the elimination of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen atom by a base to yield the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices
  • Choice of Amine: 3-Aminobenzonitrile is selected for its commercially available nature and the strategic placement of the cyano group at the meta position, which influences the electronic properties and potential downstream reactions of the final product.[4]

  • Choice of Acylating Agent: Isobutyryl chloride is a reactive acylating agent that readily participates in the reaction. The isobutyryl group is a common motif in pharmacologically active molecules.

  • Choice of Base: Pyridine is a commonly used base in acylation reactions. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acyl chloride, and it also serves to scavenge the HCl produced during the reaction.[5]

  • Choice of Solvent: A non-protic solvent such as dichloromethane or tetrahydrofuran is typically used to dissolve the reactants without interfering with the reaction.

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol

This protocol is a robust and validated procedure for the synthesis of N-(3-cyanophenyl)-2-methylpropanamide.

Materials:

  • 3-Aminobenzonitrile (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reagents: Add pyridine (1.2 eq) to the cooled solution. Subsequently, add isobutyryl chloride (1.1 eq) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization.[6][7][8][9] A common solvent system for recrystallization of similar compounds is a mixture of hexane and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain N-(3-cyanophenyl)-2-methylpropanamide as a solid.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Aminobenzonitrile 3-Aminobenzonitrile Reaction_Vessel Reaction in Dichloromethane with Pyridine at 0°C to RT 3-Aminobenzonitrile->Reaction_Vessel Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (DCM/H2O, HCl, NaHCO3, Brine) Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Recrystallization Recrystallization (Hexane/Ethyl Acetate) Concentration->Recrystallization Final_Product N-(3-cyanophenyl)-2-methylpropanamide Recrystallization->Final_Product Functional_Groups cluster_groups Key Functional Groups cluster_signatures Expected Spectroscopic Signatures Molecule N-(3-cyanophenyl)-2-methylpropanamide Amide Amide (-CONH-) Molecule->Amide Nitrile Nitrile (-C≡N) Molecule->Nitrile Isobutyryl Isobutyryl Group Molecule->Isobutyryl Aromatic Aromatic Ring Molecule->Aromatic Amide_IR IR: C=O stretch (~1650 cm⁻¹) N-H stretch (~3300 cm⁻¹) Amide->Amide_IR Nitrile_IR IR: C≡N stretch (~2230 cm⁻¹) Nitrile->Nitrile_IR Isobutyryl_NMR ¹H NMR: septet (CH), doublet (CH₃) ¹³C NMR: aliphatic signals Isobutyryl->Isobutyryl_NMR Aromatic_NMR ¹H NMR: aromatic signals (7-8 ppm) ¹³C NMR: aromatic signals (110-140 ppm) Aromatic->Aromatic_NMR

Caption: Correlation of key functional groups in the target molecule with their expected spectroscopic signatures.

Conclusion

The synthesis of N-(3-cyanophenyl)-2-methylpropanamide via the acylation of 3-aminobenzonitrile with isobutyryl chloride is a reliable and efficient method. This guide provides a detailed, step-by-step protocol that, when coupled with the provided characterization data, forms a self-validating system for producing this valuable chemical intermediate. The insights into the rationale behind the experimental design are intended to empower researchers to adapt and optimize this synthesis for their specific applications. Adherence to the described procedures and careful analysis of the final product will ensure the successful and reproducible synthesis of high-purity N-(3-cyanophenyl)-2-methylpropanamide.

References

  • WO 2014/023576 A1. (2014). Google Patents.
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • N-(3-cyanophenyl)-2-methylpropanamide. (n.d.). PubChem. Retrieved from [Link]

  • Sample IR Spectra. (n.d.). University of Calgary. Retrieved from [Link]

  • β-Aminopropionitrile and bis-(β-cyanoethyl)amine. (1947). Organic Syntheses, 27, 3. doi:10.15227/orgsyn.027.0003
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • 1H and 13C-NMR spectra of model compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]

  • Munegumi, T., Kimura, E., Sodeyama, A., & Sakurai, A. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082.
  • WO 1996/011906 A1. (1996). Google Patents.
  • 3-Aminopyridine. (1941). Organic Syntheses, 21, 12. doi:10.15227/orgsyn.021.0012
  • CN 109912444 A. (2019). Google Patents.
  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Aminobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 148(6), 064201.
  • Infrared spectrum of propanamide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide. (n.d.). PubChem. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.). ACS Omega. Retrieved from [Link]

  • Propanamide, 2-methyl-. (n.d.). Cheméo. Retrieved from [Link]

  • 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? (n.d.). Pearson. Retrieved from [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World. Retrieved from [Link]

  • FT-IR spectra of N-phenylpropanamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl. (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022, October 13). MDPI. Retrieved from [Link]

  • Synthesis and Reactivity of N-Allenyl Cyanamides. (2018, August 14). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). MDPI. Retrieved from [Link]

Sources

Methodological & Application

"N-(3-cyanophenyl)-2-methylpropanamide in cancer cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating N-(3-cyanophenyl)-2-methylpropanamide (CAS 900710-59-0), a structural analog relevant to Fragment-Based Drug Discovery (FBDD). This compound features a cyano-anilide pharmacophore , a motif frequently observed in Androgen Receptor (AR) antagonists (e.g., Bicalutamide, Enzalutamide precursors) and certain kinase inhibitors.

This guide is designed for researchers utilizing this compound as a chemical probe or starting fragment to interrogate AR signaling and antiproliferative efficacy in prostate (LNCaP, PC3) and breast (MCF-7) cancer cell models. The workflow emphasizes solubility management, precise IC50 determination, and validation of target engagement.

Scientific Background & Rationale

Structural Significance

N-(3-cyanophenyl)-2-methylpropanamide consists of an aniline ring substituted with a meta-cyano group and an isobutyryl amide tail.

  • The Cyano-Anilide Motif: The electron-withdrawing cyano group mimics the pharmacophoric features of non-steroidal anti-androgens, enhancing binding affinity to nuclear receptors by modifying the electronic density of the aromatic ring.

  • The Isobutyryl Group: Provides steric bulk (gem-dimethyl effect), potentially improving metabolic stability against amidases compared to linear alkyl chains, while probing hydrophobic pockets in the target protein.

Target Hypothesis

Given its structural homology, the primary investigation pathway is the Androgen Receptor (AR) axis. The compound serves as a "ligand efficiency" probe to determine if the minimal scaffold retains the ability to displace native ligands (DHT) or inhibit nuclear translocation.

Experimental Workflow (Visualization)

The following diagram outlines the critical path for validating the compound's activity, from formulation to mechanistic readout.

Workflow cluster_pathway Target Hypothesis: AR Signaling Compound N-(3-cyanophenyl)-2-methylpropanamide (Powder Form) Solubility Solubility Check (DMSO Stock 100mM) Compound->Solubility QC QC: LC-MS Purity >95% Solubility->QC CellCulture Cell Culture (LNCaP, PC3, MCF-7) QC->CellCulture Dilution Assay_Viability Phenotypic Screen (CellTiter-Glo / MTT) CellCulture->Assay_Viability 72h Incubation Data_Analysis Data Analysis (IC50 Calculation) Assay_Viability->Data_Analysis Dose-Response Assay_Mechanism Mechanistic Validation (Western Blot / PCR) Mechanisms AR Translocation Blockade Caspase-3 Activation Assay_Mechanism->Mechanisms Data_Analysis->Assay_Mechanism If IC50 < 10µM

Caption: Figure 1. Integrated workflow for profiling N-(3-cyanophenyl)-2-methylpropanamide, moving from chemical QC to phenotypic screening and mechanistic validation.

Detailed Protocols

Protocol A: Compound Formulation & Storage

Rationale: Amides can be susceptible to hydrolysis; precise formulation prevents experimental drift.

  • Stock Preparation:

    • Weigh 18.8 mg of N-(3-cyanophenyl)-2-methylpropanamide (MW: 188.23 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Sigma D2650) to generate a 100 mM Stock Solution .

    • Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into 50 µL vials (amber glass) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute stock 1:1000 in culture media immediately before use to achieve a final DMSO concentration of ≤0.1%.

Protocol B: Cytotoxicity Screening (CellTiter-Glo)

Rationale: To determine the IC50 and selectivity between hormone-dependent (LNCaP) and independent (PC3) lines.

Materials:

  • LNCaP cells (AR positive)

  • PC3 cells (AR negative - Specificity Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Steps:

  • Seeding: Plate 3,000 cells/well (LNCaP) and 2,000 cells/well (PC3) in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare a serial dilution of the compound (0.1 µM to 100 µM, 1:3 steps).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (Enzalutamide 10 µM) .

    • Add 100 µL of compound-containing media to wells.

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 min.

    • Incubate 10 min (signal stabilization).

    • Measure Luminescence on a plate reader (e.g., Tecan Spark).

Protocol C: Western Blot for Target Engagement (AR)

Rationale: To confirm if the antiproliferative effect is due to Androgen Receptor degradation or downregulation.

Steps:

  • Treatment: Treat LNCaP cells (6-well plate, 70% confluent) with the compound at 2x IC50 concentration for 24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors.

  • Separation: Load 30 µg protein/lane on a 4-12% Bis-Tris gel.

  • Antibody Probing:

    • Primary: Anti-Androgen Receptor (Cell Signaling #5153, 1:1000).

    • Loading Control: Anti-GAPDH (1:5000).

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Detection: Use ECL Prime substrate.

  • Success Criteria: A reduction in AR protein bands compared to DMSO control indicates potential degradation or destabilization properties.

Data Presentation & Analysis

Researchers should tabulate results to assess "Fragment Efficacy."

Table 1: Expected Data Structure for Screening

Cell LineTissue OriginAR StatusIC50 (µM)Interpretation
LNCaP ProstatePositive (+)DeterminePotency in target-dependent model.
PC3 ProstateNegative (-)DetermineOff-target toxicity / General cytotoxicity.
MCF-7 BreastPositive (+/-)DetermineCross-reactivity with Estrogen Receptor (ER).
HUVEC EndothelialN/ADetermineGeneral safety/toxicity index.

Calculation of Selectivity Index (SI):



  • SI > 10: Indicates specific AR-mediated mechanism.

  • SI ≈ 1: Indicates general toxicity or off-target kinase inhibition.

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in media at >50 µM, reduce the concentration or use a BSA-conjugated media formulation to improve solubility.

  • Weak Potency: As a fragment, IC50 values in the high micromolar range (10-50 µM) are expected. If activity is >100 µM, consider fragment growing (e.g., extending the amide chain or adding a fluoro-group to the phenyl ring) rather than discarding the scaffold.

  • Metabolic Stability: The amide bond is susceptible to amidases. If in vivo studies are planned, perform a Microsomal Stability Assay (mouse liver microsomes) early to verify half-life (

    
    ).
    

References

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. Link(Foundational text on cyano-aryl pharmacophores in AR antagonists).

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and outlook. Nature Reviews Drug Discovery, 15(9), 605-619. Link(Methodology for evaluating small fragments like N-(3-cyanophenyl)-2-methylpropanamide).

  • Sigma-Aldrich. (2024). Product Specification: N-(3-Cyanophenyl)-2-methylpropanamide (Cat# EME00237).[1][2] Link(Source of chemical properties and handling data).

  • Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link(Standard protocol for viability assays).

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Compounds: A Comparative Analysis of N-(3-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel chemical entities. Using the hypothetical compound N-(3-cyanophenyl)-2-methylpropanamide as a case study, we will objectively compare its potential performance against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is designed to be a practical resource, detailing not just the "how" but the "why" behind critical experimental choices and data interpretation.

Introduction: The Challenge of Novel Compound Evaluation

The journey of a potential drug from laboratory synthesis to clinical application is long and fraught with challenges. A primary and critical step in this process is the determination of a compound's cytotoxic activity—its ability to kill cancer cells. This initial screening provides the foundational data for go/no-go decisions in a drug discovery pipeline.

This guide will walk through the essential steps of such an evaluation, using N-(3-cyanophenyl)-2-methylpropanamide as our test case. While no public cytotoxicity data currently exists for this specific molecule, its chemical structure, featuring a propanamide scaffold often found in biologically active molecules, makes it a plausible candidate for investigation. We will outline a robust methodology to generate and interpret cytotoxicity data, comparing it against the known profiles of industry-standard drugs.

The Comparators: Understanding the Benchmarks

To understand the potential of a new compound, its activity must be measured against established standards. We have selected three cornerstone chemotherapeutic agents, each with a distinct mechanism of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a broad-spectrum anti-tumor agent.[] Its primary mechanisms of action include intercalating into DNA, which disrupts replication and transcription, and inhibiting the enzyme topoisomerase II, which leads to DNA strand breaks.[][2][3][4] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[3][5]

  • Cisplatin: A platinum-based drug, Cisplatin is a potent alkylating-like agent.[6] It forms cross-links with purine bases in DNA, primarily creating 1,2-intrastrand adducts.[6][7] This DNA damage interferes with repair mechanisms, blocks cell division, and ultimately induces apoptosis (programmed cell death).[6][8]

  • Paclitaxel (Taxol): A taxane, Paclitaxel has a unique mechanism that targets microtubules.[9][10] It stabilizes the microtubule polymer, preventing the dynamic instability required for chromosome segregation during mitosis.[9][10] This disruption of microtubule function leads to a prolonged mitotic arrest, which ultimately triggers apoptosis.[9]

Mechanism of Action: A Visual Overview

A common endpoint for many cytotoxic drugs is the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of enzymes called caspases.[11][12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.[11][13][14][15][16]

Apoptosis_Pathway Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation Death Receptors->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Bcl-2 Family Bcl-2 Family (Bax/Bak activation) Caspase-8->Bcl-2 Family via Bid cleavage Executioner Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases Cellular Stress Cellular Stress (e.g., DNA Damage) Cellular Stress->Bcl-2 Family Mitochondria Mitochondria Bcl-2 Family->Mitochondria Cytochrome c Cytochrome c Release Mitochondria->Cytochrome c Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis (Cell Death) Executioner Caspases->Apoptosis

Caption: Generalized extrinsic and intrinsic apoptosis pathways converging on executioner caspases.

Experimental Design: Measuring Cytotoxicity

To quantify and compare cytotoxicity, a robust, reproducible, and standardized assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[17][18][19]

Principle of the MTT Assay

The core principle of the MTT assay lies in measuring the metabolic activity of a cell population, which serves as a proxy for cell viability.[20][21] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[17][18][22] Dead cells lack this metabolic activity and therefore do not produce the purple color.[21] The amount of formazan produced is directly proportional to the number of viable cells.[20][23] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting purple solution is measured using a spectrophotometer, typically between 500 and 600 nm.[22]

Step-by-Step Experimental Protocol: MTT Assay

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials:

  • Cell Culture Medium (appropriate for the chosen cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test Compounds: N-(3-cyanophenyl)-2-methylpropanamide, Doxorubicin, Cisplatin, Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)

  • MTT Reagent: 5 mg/mL solution in sterile PBS.[17]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol.[24]

  • 96-well flat-bottom sterile microplates

Workflow Diagram:

MTT_Workflow start Start seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate start->seed adhere 2. Incubate 24h (37°C, 5% CO₂) for cell adhesion seed->adhere treat 3. Treat with Compounds (Serial dilutions of test compounds & controls) adhere->treat incubate_treat 4. Incubate for 24-72h (Exposure period) treat->incubate_treat add_mtt 5. Add MTT Reagent (10-20 µL of 5 mg/mL solution) incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4h (Allow formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Remove media, add DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm with 630 nm reference) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC₅₀) read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Action: Harvest exponentially growing cells, count them, and prepare a cell suspension of the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of this suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for controls (untreated and solvent-only).

    • Rationale: Seeding an appropriate number of cells is crucial. Too few, and the signal may be weak; too many, and cells may become over-confluent, affecting their metabolic rate and drug response.[20]

  • Cell Adhesion:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Rationale: This allows the adherent cells to attach firmly to the bottom of the wells and resume their normal growth before drug exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of N-(3-cyanophenyl)-2-methylpropanamide and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in fresh cell culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Rationale: A wide range of concentrations is necessary to generate a dose-response curve, from which the IC₅₀ value can be accurately determined. A solvent control (medium with the same concentration of DMSO used to dissolve the compounds) is essential to ensure the solvent itself is not causing cytotoxicity.

  • Incubation:

    • Action: Return the plate to the incubator for a predetermined exposure time (typically 24, 48, or 72 hours).

    • Rationale: The duration of exposure can significantly impact cytotoxicity.[25][26] A 48 or 72-hour period is common to allow for effects on cell division and apoptosis to manifest.

  • MTT Addition:

    • Action: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well.[19]

    • Rationale: The MTT reagent must be added to all wells, including controls, to establish a baseline for 100% viability.

  • Formazan Formation:

    • Action: Incubate the plate for another 2 to 4 hours at 37°C.

    • Rationale: This incubation period allows viable cells sufficient time to reduce the MTT into visible purple formazan crystals. The optimal time can vary between cell lines.

  • Solubilization:

    • Action: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[24] Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[17]

    • Rationale: DMSO is a powerful solvent required to dissolve the water-insoluble formazan into a homogenous colored solution suitable for spectrophotometric measurement.[24]

  • Absorbance Measurement:

    • Action: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17]

    • Rationale: The absorbance value is directly proportional to the amount of formazan, and thus, the number of viable cells.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each drug concentration relative to the untreated control.

Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

From the dose-response curve (plotting % Viability vs. Drug Concentration), the IC₅₀ (Half-maximal Inhibitory Concentration) is determined. The IC₅₀ represents the concentration of a drug required to inhibit cell viability by 50%.[27] A lower IC₅₀ value indicates higher potency.

Comparative Cytotoxicity Data

The table below presents a compilation of reported IC₅₀ values for the comparator drugs across various cancer cell lines. This serves as a benchmark against which the hypothetical data for N-(3-cyanophenyl)-2-methylpropanamide would be compared. Note that IC₅₀ values can vary significantly between studies due to differences in cell lines, exposure times, and assay conditions.[28][29]

Drug Cancer Type Cell Line Exposure Time (h) Reported IC₅₀ (µM) Reference
Doxorubicin Breast CancerMCF-7242.50 ± 1.76[30]
Cervical CancerHeLa242.92 ± 0.57[30]
LeukemiaK562-0.031[31]
Hepatocellular CarcinomaHepG22412.18 ± 1.89[30]
Cisplatin Ovarian CancerSKOV-3242 to 40[29]
Hepatocellular CarcinomaHepG24811.10 to 25.03[28]
Hepatocellular CarcinomaHepG2724.44 to 17.41[28]
Paclitaxel Non-Small Cell LungNSCLC (Median)1200.027[25]
Small Cell LungSCLC (Median)1205.0[25]
Neoplastic CellsMKN-28, MKN-45-Cytotoxic at 0.01[32]

Note: The IC₅₀ values presented are examples from various sources and highlight the range of sensitivities across different cancer types.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical approach to performing a preliminary cytotoxic evaluation of a novel compound, N-(3-cyanophenyl)-2-methylpropanamide. By employing a standardized protocol like the MTT assay and comparing the resulting IC₅₀ values against well-characterized drugs such as Doxorubicin, Cisplatin, and Paclitaxel, researchers can make informed decisions about the compound's potential as an anticancer agent.

Should N-(3-cyanophenyl)-2-methylpropanamide demonstrate potent cytotoxicity (i.e., a low micromolar or nanomolar IC₅₀ value) against one or more cancer cell lines, the logical next steps would include:

  • Selectivity Profiling: Testing its cytotoxicity against non-cancerous cell lines to determine its therapeutic window.[32]

  • Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis, necrosis) through assays like caspase activation, DNA fragmentation, or cell cycle analysis.

  • Alternative Cytotoxicity Assays: Validating results using a different method, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[33][34]

By following this structured, evidence-based approach, research and development teams can effectively screen and prioritize novel compounds, accelerating the path toward discovering the next generation of cancer therapeutics.

References

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  • PMC - NIH. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube. Available from: [Link]

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  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Available from: [Link]

  • PMC - NIH. Cisplatin in cancer therapy: molecular mechanisms of action. Available from: [Link]

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  • PMC - NIH. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Available from: [Link]

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Navigating the Uncharted: A Practical Guide to Determining and Comparing the Binding Affinity of N-(3-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical entities is the frontier of therapeutic innovation. N-(3-cyanophenyl)-2-methylpropanamide, a compound with a structure suggestive of potential biological activity, currently represents a significant knowledge gap in the scientific literature. A thorough search of established chemical databases like PubChem reveals its basic physicochemical properties but a notable absence of published biological data or binding affinity studies[1]. This guide, therefore, is structured not as a retrospective comparison but as a prospective, practical framework for any research team aiming to characterize this molecule. We will outline a scientifically rigorous, step-by-step approach to determine its binding affinity, select appropriate comparators, and generate the robust, high-quality data essential for advancing a discovery program.

Part 1: Establishing a Biological Target - An Evidence-Based Hypothesis

The structure of N-(3-cyanophenyl)-2-methylpropanamide, featuring a propanamide core and a cyanophenyl group, shares motifs with compounds known to interact with specific protein families. Notably, various propanamide derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways[2][3][4]. The cyanophenyl group is also present in a range of biologically active molecules, including inhibitors of the main protease (Mpro) of SARS-CoV-2 and cannabinoid receptor 1 (CB1R) ligands[5][6][7].

Given the strong precedent in the literature for propanamide scaffolds targeting ion channels, we will proceed with the hypothesis that TRPV1 is a plausible primary target for N-(3-cyanophenyl)-2-methylpropanamide. This hypothesis provides a logical and evidence-based starting point for our investigation.

Part 2: The Methodological Blueprint for Binding Affinity Determination

To ensure scientific integrity, we will employ two orthogonal, label-free biophysical techniques to quantify the binding interaction: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The use of multiple methods provides a self-validating system, where concordance between the results builds confidence in their accuracy.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful technique for measuring the kinetics of binding (the association and dissociation rates) in real-time, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be derived.

  • Immobilization of Target:

    • The purified, recombinant human TRPV1 protein is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.

  • Analyte Preparation:

    • N-(3-cyanophenyl)-2-methylpropanamide and selected comparator compounds are dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility) to create a dilution series. A typical concentration range would span from low nanomolar to high micromolar to capture the full binding curve.

  • Binding Measurement:

    • The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

    • Each concentration of the analyte is then injected over the surface for a defined period (the "association phase"), followed by a return to flowing only the running buffer (the "dissociation phase").

    • The change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized protein, is recorded in real-time as a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is then calculated as kd/ka.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize TRPV1 on Sensor Chip r1 Establish Baseline (Running Buffer) p1->r1 p2 Prepare Analyte Dilution Series r2 Inject Analyte (Association) p2->r2 r1->r2 r3 Flow Buffer (Dissociation) r2->r3 a1 Record Sensorgram r3->a1 a2 Fit to Kinetic Model a1->a2 a3 Calculate kₐ, kₑ, Kₐ a2->a3

Caption: Workflow for SPR-based binding affinity analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • The purified TRPV1 protein is placed in the sample cell of the calorimeter.

    • N-(3-cyanophenyl)-2-methylpropanamide (or a comparator) is loaded into the injection syringe at a concentration typically 10-15 times that of the protein. Both protein and ligand must be in identical, matched buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Load TRPV1 Protein into Sample Cell r1 Perform Serial Injections p1->r1 p2 Load Ligand into Syringe p2->r1 r2 Measure Heat Change per Injection r1->r2 a1 Plot Binding Isotherm r2->a1 a2 Fit to Binding Model a1->a2 a3 Determine Kₐ, n, ΔH a2->a3

Caption: Workflow for ITC-based thermodynamic characterization.

Part 3: Selection of Comparators and Data Presentation

To contextualize the binding affinity of N-(3-cyanophenyl)-2-methylpropanamide, it is crucial to test it alongside well-characterized TRPV1 modulators.

Selected Comparator Compounds:
  • Capsaicin: The canonical TRPV1 agonist. While an agonist, its binding affinity provides a benchmark for interaction with the vanilloid binding pocket.

  • AMG-517 (A-993610): A potent and selective TRPV1 antagonist. This provides a direct comparison to a compound with the same proposed mechanism of action.

  • N-(4-tert-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide: A known potent TRPV1 antagonist with a similar propanamide scaffold, making it an excellent structural and functional comparator[4].

Data Summary Table

The experimental data should be compiled into a clear, concise table for easy comparison. The table below serves as a template for the data that would be generated from the proposed experiments.

CompoundMethodKD (nM)ka (1/Ms)kd (1/s)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
N-(3-cyanophenyl)-2-methylpropanamide SPRTBDTBDTBDN/AN/AN/A
ITCTBDN/AN/ATBDTBDTBD
Capsaicin SPRTBDTBDTBDN/AN/AN/A
ITCTBDN/AN/ATBDTBDTBD
AMG-517 SPRTBDTBDTBDN/AN/AN/A
ITCTBDN/AN/ATBDTBDTBD
Comparator 3 SPRTBDTBDTBDN/AN/AN/A
ITCTBDN/AN/ATBDTBDTBD

TBD: To Be Determined through experimentation.

Conclusion

While N-(3-cyanophenyl)-2-methylpropanamide is currently an uncharacterized molecule, its chemical structure provides a logical basis for investigating its interaction with the TRPV1 ion channel. By following the rigorous, multi-faceted experimental plan detailed in this guide—employing both SPR for kinetic analysis and ITC for thermodynamic validation—researchers can generate high-quality, reproducible binding affinity data. This approach not only allows for the direct characterization of a novel compound but also provides a robust framework for comparing its binding properties to known modulators, thereby establishing its potential as a new lead in the field of pain and inflammation research.

References

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Benchmarking N-(3-cyanophenyl)-2-methylpropanamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of N-(3-cyanophenyl)-2-methylpropanamide against established, patented compounds. Based on structural similarities to known modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, this document will proceed under the working hypothesis that N-(3-cyanophenyl)-2-methylpropanamide is a putative TRPA1 antagonist. The TRPA1 ion channel is a critical target in the development of novel analgesics and anti-inflammatory agents, making a thorough comparative analysis essential for evaluating the therapeutic potential of this novel chemical entity.[1][2]

Introduction to TRPA1 and its Therapeutic Relevance

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a key sensor of noxious environmental stimuli and endogenous inflammatory mediators.[1] Activation of TRPA1 is implicated in a range of pathological conditions, including acute and chronic pain, itch, and inflammatory disorders such as asthma and arthritis.[1][3][4] Consequently, the development of potent and selective TRPA1 antagonists represents a promising therapeutic strategy for these conditions.[1][2][3] This guide will outline the necessary in vitro and in vivo studies to rigorously compare N-(3-cyanophenyl)-2-methylpropanamide with leading patented TRPA1 antagonists.

Comparative Compounds

For a robust benchmarking study, N-(3-cyanophenyl)-2-methylpropanamide will be compared against two well-characterized, patented TRPA1 antagonists:

  • HC-030031: A widely used selective TRPA1 antagonist that serves as a benchmark compound in many preclinical studies.[5]

  • A-967079: A potent and selective TRPA1 antagonist with demonstrated efficacy in various animal models of pain.[5][6]

These compounds have been selected due to their established potency, selectivity, and extensive characterization in the scientific literature, providing a solid basis for comparison.

In Vitro Benchmarking Strategy

The initial phase of benchmarking involves a series of in vitro assays to determine the potency, selectivity, and mechanism of action of N-(3-cyanophenyl)-2-methylpropanamide at the molecular and cellular levels.

Calcium Influx Assay

A fundamental assay for identifying TRPA1 modulators is the measurement of intracellular calcium influx in response to channel activation.[7] This assay will be performed using a stable cell line expressing human TRPA1, such as HEK293 or CHO cells.[7][8]

Experimental Protocol:

  • Cell Culture and Plating: Culture human TRPA1-expressing HEK293 cells in DMEM supplemented with 10% FBS and plate in 384-well plates.[7]

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for one hour at room temperature.[7]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of N-(3-cyanophenyl)-2-methylpropanamide, HC-030031, or A-967079 for 5 minutes.[7]

  • Agonist Challenge: Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at an EC80 concentration to activate the channel.[8][9]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) to determine the extent of calcium influx.[7][8]

  • Data Analysis: Calculate the IC50 values for each compound to determine their potency in inhibiting TRPA1 activation.

Electrophysiology Assay

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing ion channel modulators.[10]

Experimental Protocol:

  • Cell Preparation: Use human TRPA1-expressing HEK293 cells for whole-cell patch-clamp recordings.[10]

  • Recording Configuration: Establish a whole-cell recording configuration and clamp the membrane potential at -60 mV.

  • Agonist Application: Apply a TRPA1 agonist to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of N-(3-cyanophenyl)-2-methylpropanamide, HC-030031, or A-967079.

  • Data Analysis: Measure the reduction in the agonist-induced current and calculate the IC50 for each compound.

Selectivity Profiling

To assess the selectivity of N-(3-cyanophenyl)-2-methylpropanamide, it should be screened against other related TRP channels, such as TRPV1, and a panel of other common off-target proteins (e.g., hERG).[11]

Comparative Data Table: In Vitro Potency and Selectivity

CompoundTRPA1 IC50 (Ca2+ Influx)TRPA1 IC50 (Electrophysiology)TRPV1 IC50hERG IC50
N-(3-cyanophenyl)-2-methylpropanamideExperimental DataExperimental DataExperimental DataExperimental Data
HC-030031~6 µM~5.2 µM>100 µM>100 µM
A-967079~60 nM~45 nM>10 µM>10 µM

Note: Literature values for HC-030031 and A-967079 are provided for reference.

In Vivo Benchmarking Strategy

Following in vitro characterization, the efficacy of N-(3-cyanophenyl)-2-methylpropanamide must be evaluated in relevant animal models of TRPA1-mediated pain and inflammation.

Formalin-Induced Pain Model

The formalin test is a widely used model of inflammatory pain with two distinct phases, both of which are known to involve TRPA1 activation.

Experimental Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.

  • Compound Administration: Administer N-(3-cyanophenyl)-2-methylpropanamide, HC-030031, A-967079, or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the hind paw.

  • Behavioral Observation: Observe the animals and record the time spent flinching, licking, or biting the injected paw during the early (0-5 minutes) and late (15-60 minutes) phases.

  • Data Analysis: Compare the pain-related behaviors in the compound-treated groups to the vehicle-treated group to determine the analgesic efficacy.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model induces a persistent inflammatory state, allowing for the assessment of a compound's effect on chronic inflammatory pain.[4]

Experimental Protocol:

  • Induction of Inflammation: Inject CFA into the hind paw of mice or rats to induce chronic inflammation and mechanical hypersensitivity.[4]

  • Compound Administration: Administer the test compounds or vehicle daily for a set period.

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at various time points after CFA injection and compound administration.

  • Data Analysis: Determine the ability of the compounds to reverse CFA-induced mechanical hypersensitivity.

Comparative Data Table: In Vivo Efficacy

CompoundFormalin Test (ED50, mg/kg)CFA-Induced Mechanical Allodynia (% Reversal at X mg/kg)
N-(3-cyanophenyl)-2-methylpropanamideExperimental DataExperimental Data
HC-030031~100-300 mg/kg (i.p.)Significant reversal at 100 mg/kg
A-967079~30 mg/kg (p.o.)Significant reversal at 30 mg/kg

Note: Literature-based estimates for comparator compounds are provided for context.

Visualizing the Benchmarking Process

TRPA1 Signaling Pathway

TRPA1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonists Antagonists Agonists Noxious Stimuli (AITC, Formalin) TRPA1 TRPA1 Channel Agonists->TRPA1 Activation Ca_influx Ca2+ Influx TRPA1->Ca_influx Neuron_depol Neuronal Depolarization Ca_influx->Neuron_depol Pain_signal Pain Signal Transduction Neuron_depol->Pain_signal N3CP N-(3-cyanophenyl)-2- methylpropanamide N3CP->TRPA1 Inhibition HC HC-030031 HC->TRPA1 A9 A-967079 A9->TRPA1 InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_pain_model Pain Model Induction cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animals Rodent Model (Rat or Mouse) Acclimation Acclimation Animals->Acclimation Vehicle Vehicle Control Acclimation->Vehicle Random Assignment N3CP N-(3-cyanophenyl)-2- methylpropanamide Acclimation->N3CP Random Assignment HC HC-030031 Acclimation->HC Random Assignment A9 A-967079 Acclimation->A9 Random Assignment Formalin Formalin Injection Vehicle->Formalin Compound Administration CFA CFA Injection Vehicle->CFA Compound Administration N3CP->Formalin Compound Administration N3CP->CFA Compound Administration HC->Formalin Compound Administration HC->CFA Compound Administration A9->Formalin Compound Administration A9->CFA Compound Administration Formalin_obs Observation of Flinching/Licking Formalin->Formalin_obs CFA_test Mechanical Allodynia (von Frey) CFA->CFA_test Stats Statistical Analysis (e.g., ANOVA) Formalin_obs->Stats CFA_test->Stats Efficacy Determination of Analgesic Efficacy Stats->Efficacy

Caption: Workflow for in vivo evaluation of test compounds in preclinical pain models.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking N-(3-cyanophenyl)-2-methylpropanamide against established patented TRPA1 antagonists. The proposed in vitro and in vivo experiments will provide critical data on its potency, selectivity, and efficacy. Favorable results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development as a novel therapeutic for pain and inflammatory conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.